molecular formula C16H18N2O2S2 B2563323 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 1705761-92-7

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No. B2563323
CAS RN: 1705761-92-7
M. Wt: 334.45
InChI Key: QOOUMFDTLRHDFD-UHFFFAOYSA-N
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Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone, also known as FPTQ, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Novel Inhibitors Synthesis

A significant application of furan derivatives in scientific research includes the design and synthesis of novel molecules with potential biological activities. One such instance involves the development of furan derivatised benzothiazepine analogues, starting from 1-(furan-2-yl)ethanone. These compounds have been evaluated for their in vitro properties as potent VRV-PL-8a and H+/K+ ATPase inhibitors, showing promising results for the treatment of inflammatory-related disorders. This research highlights the molecule's potential as a prototype for new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs (Lokeshwari et al., 2017).

Photoinduced Oxidative Annulation

Another research application is found in the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to the creation of highly functionalized polyheterocyclic ethanones. This method does not require any transition metals and oxidants, facilitating access to complex molecules with potential pharmacological applications (Jin Zhang et al., 2017).

Oxidative Coupling for Heterocycle Synthesis

The molecule's structural components also play a role in regioselective oxidative Pd-catalyzed coupling reactions. These processes are essential for synthesizing alkylated heterocycles, such as thiophenes, benzothiophenes, pyrroles, and furans, showcasing the molecule's utility in constructing complex heterocyclic frameworks (Wippich et al., 2015).

Recyclization in Heterocyclic Synthesis

Furan derivatives also serve as precursors in the recyclization process for synthesizing pyrrolo[1,2-d][1,4]diazepinones, an important class of compounds due to their broad spectrum of pharmacological activity. This methodology demonstrates the molecule's significance in developing synthetic methods for pharmacologically active compounds (Shcherbinin et al., 2011).

properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c19-16(12-22-13-3-6-17-7-4-13)18-8-5-15(21-11-9-18)14-2-1-10-20-14/h1-4,6-7,10,15H,5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOUMFDTLRHDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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